molecular formula C17H15NO4 B3406294 methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 297138-63-7

methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

Cat. No.: B3406294
CAS No.: 297138-63-7
M. Wt: 297.3 g/mol
InChI Key: XKENFSHBVDYOBT-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a complex organic compound belonging to the class of isoquinoline derivatives. This compound features a benzo[de]isoquinoline core, which is a fused ring system known for its diverse chemical reactivity and biological activity. The presence of the ester functional group (methyl butanoate) further enhances its chemical versatility, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions. For instance, the reaction of phthalic anhydride with aniline derivatives can yield the isoquinoline dione structure.

Subsequently, the introduction of the butanoate ester group is accomplished through esterification reactions. This involves reacting the isoquinoline dione with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The final step often includes purification processes like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dione moiety to dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic ring in the isoquinoline core can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated isoquinoline derivatives.

Scientific Research Applications

Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs. Its structural features are conducive to binding with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and polymers due to its stable aromatic structure.

Comparison with Similar Compounds

Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can be compared with other isoquinoline derivatives such as:

    Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanoate: Similar structure but with a longer alkyl chain, which may affect its solubility and reactivity.

    Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate: Shorter alkyl chain, potentially leading to different biological activities.

    Benzo[de]isoquinoline-1,3-dione: Lacks the ester group, which significantly alters its chemical properties and applications.

Properties

IUPAC Name

methyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-14(19)9-4-10-18-16(20)12-7-2-5-11-6-3-8-13(15(11)12)17(18)21/h2-3,5-8H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKENFSHBVDYOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202697
Record name Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

297138-63-7
Record name Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297138-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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